molecular formula C11H15BrN2 B1323154 2-Bromo-5-(piperidin-1-ylmethyl)pyridine CAS No. 364794-72-9

2-Bromo-5-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1323154
CAS No.: 364794-72-9
M. Wt: 255.15 g/mol
InChI Key: CRPONLOYKSZIQP-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.16 g/mol It is a brominated pyridine derivative that features a piperidine ring attached to the pyridine core via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine typically involves the bromination of 5-(piperidin-1-ylmethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

2-Bromo-5-(piperidin-1-ylmethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(piperidin-1-ylmethyl)pyridine is unique due to the presence of both the bromine atom and the piperidine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPONLOYKSZIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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